molecular formula C7H12N4S B2820231 2-(Propylthio)pyrimidine-4,6-diamine CAS No. 84890-69-7

2-(Propylthio)pyrimidine-4,6-diamine

Cat. No.: B2820231
CAS No.: 84890-69-7
M. Wt: 184.26
InChI Key: ZYYJYFOZONDZCB-UHFFFAOYSA-N
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Description

2-(Propylthio)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C7H12N4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylthio)pyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with propylsulfanyl groups under controlled conditions. One common method involves the use of a pyrimidine-4,6-diamine derivative as a starting material, which is then reacted with a propylsulfanyl reagent in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Propylthio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Propylthio)pyrimidine-4,6-diamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-(Propylthio)pyrimidine-4,6-diamine
  • 4,6-Pyrimidinediamine, 2-(propylthio)-
  • This compound

Comparison: this compound is unique due to its specific propylsulfanyl substitution, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-propylsulfanylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3,(H4,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYJYFOZONDZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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